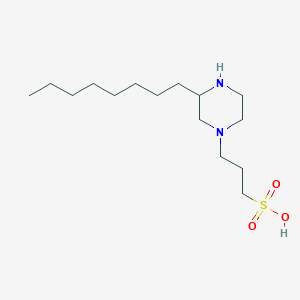
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of an octyl-substituted piperazine ring attached to a propane sulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of 3-octylpiperazine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a suitable catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine, while alkylation reactions can use alkyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can engage in π-π stacking and hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its effects.
相似化合物的比较
Similar Compounds
3-(Morpholin-4-yl)propane-1-sulfonic acid: This compound contains a morpholine ring instead of a piperazine ring.
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: This compound has a hydroxyethyl group attached to the piperazine ring.
Uniqueness
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties. This feature enhances its ability to interact with hydrophobic regions of proteins and membranes, making it a valuable tool in biochemical and pharmaceutical research.
属性
CAS 编号 |
90019-01-5 |
|---|---|
分子式 |
C15H32N2O3S |
分子量 |
320.5 g/mol |
IUPAC 名称 |
3-(3-octylpiperazin-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H32N2O3S/c1-2-3-4-5-6-7-9-15-14-17(12-10-16-15)11-8-13-21(18,19)20/h15-16H,2-14H2,1H3,(H,18,19,20) |
InChI 键 |
AUKJBXZFHZIGED-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)


![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
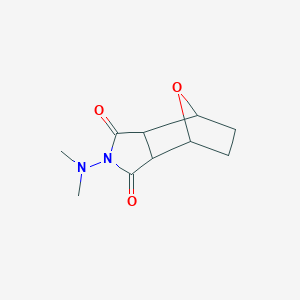
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
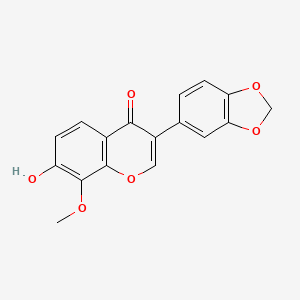
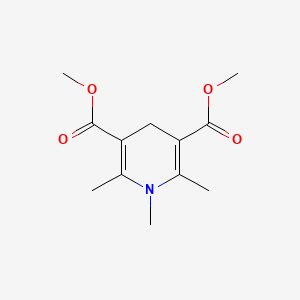

![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
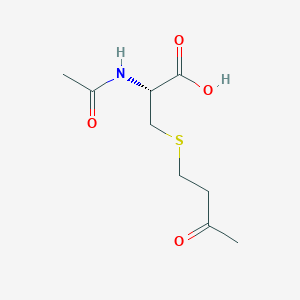
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
